Indium In-111 pentetate disodium is a radiopharmaceutical compound primarily utilized in medical imaging, specifically for radionuclide cisternography. This compound is crucial for visualizing the central nervous system, particularly the brain and spinal column, by detecting areas of cerebrospinal fluid flow. The compound is composed of indium-111, a radioactive isotope, and pentetic acid, which acts as a chelating agent to stabilize the indium ion in solution.
Indium In-111 pentetate disodium is synthesized from indium-111 chloride, which is produced through the irradiation of indium in a cyclotron. The compound is prepared in a sterile environment to ensure its safety and efficacy for clinical use. The final product is typically supplied in vials containing a sterile, isotonic solution buffered to a neutral pH.
This compound falls under the category of radiopharmaceuticals, specifically classified as a diagnostic agent. It belongs to the broader group of pentacarboxylic acids and derivatives due to its structural components, which include multiple carboxyl groups.
The synthesis of Indium In-111 pentetate disodium involves the following key steps:
The synthesis process requires careful monitoring of pH and temperature to optimize the yield of Indium In-111 pentetate disodium. The reaction typically occurs at room temperature and can be completed within a few hours.
Indium In-111 pentetate disodium has the following molecular characteristics:
The structure consists of an indium ion coordinated with a pentetic acid framework, which features multiple carboxyl groups that enhance its solubility and stability in aqueous solutions.
The compound's structural integrity is critical for its function as a radiopharmaceutical, ensuring that it remains stable during storage and effective during imaging procedures.
The decay of Indium In-111 allows for effective imaging using gamma cameras, as it emits photons at energies that are easily detectable.
The mechanism of action for Indium In-111 pentetate disodium involves its administration into the cerebrospinal fluid through intrathecal injection. Once injected, it distributes along with cerebrospinal fluid flow patterns.
The half-life of Indium In-111 is approximately 67.32 hours, which allows sufficient time for imaging while minimizing patient exposure to radiation.
Indium In-111 pentetate disodium is primarily used in:
This compound plays a vital role in modern medical diagnostics, enhancing our understanding of neurological health and disease management. Its ability to provide real-time imaging data makes it indispensable in clinical settings focused on neurodiagnostics.
Indium In-111 pentetate disodium (¹¹¹In-DTPA) serves as a critical diagnostic radiopharmaceutical for evaluating cerebrospinal fluid (CSF) dynamics and structural integrity within the central nervous system. Its unique physicochemical properties enable precise mapping of CSF pathways, facilitating the diagnosis of conditions like CSF leaks, hydrocephalus, and obstructions. This section details its specialized neurological applications, emphasizing imaging mechanisms and technical optimization.
Radionuclide cisternography using ¹¹¹In-DTPA involves the direct intrathecal administration of the radiopharmaceutical into the lumbar subarachnoid space. Following injection, the compound mixes with CSF and migrates cephalad through natural CSF flow dynamics. Its movement is governed by arachnoid villi absorption (primary site) and alternative pathways across cerebral/spinal leptomeninges or ventricular ependyma, particularly under pathological conditions like obstructions [1] [3].
Gamma camera imaging tracks the tracer's progression:
Pathological deviations are identified by:
Table 1: Pharmacokinetic Profile of ¹¹¹In-DTPA in CSF
Parameter | Value | Clinical Significance |
---|---|---|
Primary Absorption Site | Arachnoid villi | Major clearance pathway; altered in pathologies |
Renal Excretion | 65% at 24h; 85% at 72h | Confirms systemic elimination post-CSF absorption |
Critical Imaging Window | 24-48 hours | Peak detection period for leaks/reflux |
¹¹¹In-DTPA’s decay characteristics dictate specific gamma camera configurations for optimal image quality. The isotope decays by electron capture, emitting two principal gamma photons suitable for imaging:
Optimal Acquisition Parameters:
Advanced Techniques:
Table 2: Radiation Attenuation of ¹¹¹In by Lead Shielding
Shield Thickness (cm Pb) | Attenuation Coefficient |
---|---|
0.02 | 0.5 |
0.19 | 10⁻¹ |
0.49 | 10⁻² |
0.80 | 10⁻³ |
1.10 | 10⁻⁴ |
While ¹¹¹In-DTPA is EMA/FDA-approved for cisternography, alternatives exist with distinct advantages and limitations:
Advantage (In-111): Longer half-life (67.9 hours vs. 6 hours) accommodates delayed 24-72 hour imaging critical for slow CSF pathologies (e.g., NPH) [1] [7].
SPECT vs. PET Agents:Emerging PET radiotracers (e.g., ⁶⁴Cu-DOTA, ⁶⁸Ga-DOTA) offer higher resolution and quantitative capabilities:
Table 3: Cisternography Radiotracer Comparison
Radiotracer | Half-Life | Principal Photon/Positron Energy (keV) | Spatial Resolution | Delayed Imaging Suitability |
---|---|---|---|---|
¹¹¹In-DTPA | 67.9 hours | 171 / 245 (γ) | Moderate | Excellent |
⁹⁹ᵐTc-DTPA | 6 hours | 140 (γ) | High | Limited |
⁶⁸Ga-DOTA | 68 minutes | 511 (β⁺) | Very High | Poor |
⁶⁴Cu-DOTA | 12.8 hours | 511 (β⁺) | Very High | Good |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1